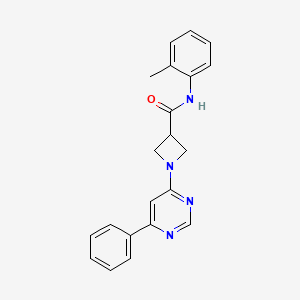
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, also known as NMP-1-6-PP, is an organic compound that has been studied for its potential use in scientific research. NMP-1-6-PP is a member of the azetidine-3-carboxamide family of compounds and has been found to have numerous biochemical and physiological effects.
Applications De Recherche Scientifique
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been found to have numerous scientific research applications. It has been used as a model compound to study the effects of azetidine-3-carboxamides on the body, as well as its potential therapeutic effects. Additionally, N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been used in studies of the structure-activity relationships of azetidine-3-carboxamides, as well as in studies of the pharmacokinetics and pharmacodynamics of azetidine-3-carboxamides.
Mécanisme D'action
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is believed to act on the body by binding to the N-methyl-D-aspartate (NMDA) receptor. The binding of N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide to the NMDA receptor results in the activation of the receptor and the subsequent release of neurotransmitters, such as glutamate and aspartate. This activation of the NMDA receptor is believed to be the mechanism of action for N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide’s biochemical and physiological effects.
Biochemical and Physiological Effects
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been found to have numerous biochemical and physiological effects. It has been found to be an agonist of the NMDA receptor, meaning that it activates the receptor and results in the release of neurotransmitters. Additionally, N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been found to have neuroprotective effects, meaning that it can protect nerve cells from damage. Furthermore, N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has been found to have anti-inflammatory effects, meaning that it can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has numerous advantages and limitations for lab experiments. One of the major advantages of using N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide in lab experiments is its relative stability. N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is relatively stable and can be stored for long periods of time without significant degradation. Additionally, N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is relatively easy to synthesize, making it a good choice for lab experiments. However, N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has some limitations for lab experiments as well. For example, it is not water soluble and must be dissolved in an organic solvent before use.
Orientations Futures
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has numerous potential future directions. One potential future direction is to further study its potential therapeutic effects. Additionally, N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide could be studied for its potential use in drug development. Furthermore, N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide could be studied for its potential use in the treatment of neurological disorders, such as epilepsy and Alzheimer’s disease. Finally, N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide could be studied for its potential use in the treatment of pain and inflammation.
Méthodes De Synthèse
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can be synthesized using a variety of methods. The most commonly used synthesis method is the reaction of 2-methylphenylhydrazine with 6-phenylpyrimidin-4-yl chloride in the presence of a base, such as sodium hydroxide. The reaction yields N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide as the major product, along with some minor byproducts.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-15-7-5-6-10-18(15)24-21(26)17-12-25(13-17)20-11-19(22-14-23-20)16-8-3-2-4-9-16/h2-11,14,17H,12-13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUDPAQTWRANHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-phenylpyrimidin-4-yl)-N-(o-tolyl)azetidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-5-fluoro-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6424284.png)
![2-(benzylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B6424290.png)
![5-chloro-2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6424295.png)
![1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B6424296.png)
![5-chloro-2-{[1-(2,5-dimethoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6424298.png)
![4-{[1-(2-bromobenzoyl)piperidin-4-yl]oxy}-3-chloropyridine](/img/structure/B6424302.png)
![2,4-dimethyl-6-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6424311.png)
![4-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]oxy}pyridine](/img/structure/B6424318.png)
![3-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6424325.png)
![(2E)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B6424327.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B6424329.png)
![2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline](/img/structure/B6424333.png)
![6-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline](/img/structure/B6424335.png)
![N-({[2,4'-bipyridine]-4-yl}methyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B6424351.png)